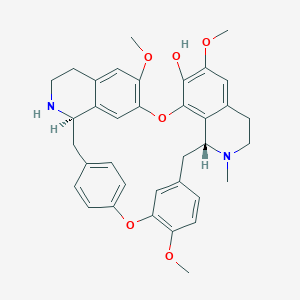
Chloramlincomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in clinical settings for over 60 years. It is known for its ability to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. However, the use of chloramphenicol has been limited due to its potential side effects, including bone marrow suppression and aplastic anemia. In recent years, a new antibiotic called chloramphenicol has been developed as a potential alternative to chloramphenicol. In
Wirkmechanismus
Chloramphenicol works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately, bacterial cell death.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria by interfering with their protein synthesis machinery. It has also been shown to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and inflammatory bowel disease. In addition, chloramphenicol has been shown to have neuroprotective properties, which may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chloramphenicol in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of using chloramphenicol is its potential toxicity to mammalian cells. This can make it difficult to use in certain types of experiments, particularly those involving animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on chloramphenicol. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the study of chloramphenicol's potential use in treating viral infections and cancer. Additionally, there is a need for further research into the mechanisms of action of chloramphenicol, particularly with regard to its neuroprotective properties. Overall, chloramphenicol is a promising antibiotic with a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of chloramphenicol involves a multi-step process that begins with the condensation of p-nitrobenzyl chloride and thiamphenicol. This reaction produces a nitrophenyl derivative, which is then reduced to the corresponding amino derivative. The amino derivative is then acetylated to produce chloramphenicol. The entire process is performed under controlled conditions to ensure the purity and efficacy of the final product.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Chloramphenicol has also been studied for its potential use in treating viral infections, such as influenza and HIV. In addition, chloramphenicol has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
148077-14-9 |
|---|---|
Produktname |
Chloramlincomycin |
Molekularformel |
C11H19Cl2NO6S |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |
InChI |
InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
ONZGULWMOKGIEP-OXZLKEMMSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Kanonische SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Synonyme |
chloramlincomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)



